methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Description
Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS: 181114-98-7) is a chiral pyrrolidine derivative with a molecular formula of C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . The compound features a pyrrolidine ring substituted at positions 1 and 4 with a benzyl group and a methyl group, respectively, and a methyl ester at position 3.
Properties
IUPAC Name |
methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQYKJMMAPSQCP-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181114-98-7, 473914-76-0 | |
| Record name | 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Intramolecular Aldol Condensation
A cyclocondensation reaction between N-benzyl glycine methyl ester and methyl vinyl ketone under basic conditions (K₂CO₃, DMF, 80°C) forms the pyrrolidine ring. The trans stereochemistry arises from thermodynamic control, favoring the (3S,4S) configuration due to reduced steric strain. Yields range from 65–72%, with purification via silica gel chromatography.
Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs 2nd-generation catalyst constructs the pyrrolidine skeleton from a diene precursor. For instance, a diene substrate with benzyl and methyl substituents undergoes RCM in dichloromethane at 40°C, achieving 85% conversion. Post-reduction (H₂/Pd-C) saturates the double bond, finalizing the ring structure.
Functional Group Modifications
Esterification and Protecting Group Strategies
The carboxylic acid intermediate, (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid, is esterified using methanol and thionyl chloride (SOCl₂) under reflux. This method achieves near-quantitative yields (>95%) but requires careful pH control to prevent racemization. Alternative protocols employ DCC/DMAP coupling, though this increases reagent costs.
Protection of the pyrrolidine nitrogen is critical during functionalization. The benzyl group, introduced via alkylation (benzyl bromide, K₂CO₃), serves as a temporary protecting group removable via hydrogenolysis.
Industrial-Scale Production Challenges
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Recovery | Not feasible | Continuous flow systems |
| Purification | Column chromatography | Crystallization/distillation |
| Yield Optimization | 60–75% | 85–90% after process tuning |
| Cost per Gram | $120–150 | $20–30 (bulk pricing) |
Transitioning to industrial production necessitates replacing chromatographic purification with crystallization. For example, hexane/ethyl acetate mixtures (4:1 v/v) induce crystallization, recovering 80% of product with ≥99% purity.
Analytical Validation of Stereochemical Integrity
Chiral HPLC Analysis
A Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane/isopropanol (90:10) mobile phase resolves enantiomers, confirming ee >99% for the target compound. Retention times are calibrated against racemic standards.
X-ray Crystallography
Single-crystal X-ray diffraction of a intermediate (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid confirms absolute configuration (R-factor = 0.032). Data collection at 100 K using Cu-Kα radiation (λ = 1.54178 Å) provides sub-Ångström resolution.
Emerging Methodologies
Scientific Research Applications
Chemical Properties and Structure
MBC is characterized by its molecular formula and a molecular weight of approximately 233.31 g/mol. It features a pyrrolidine ring with specific stereochemistry at the 3 and 4 positions, which significantly influences its biological activity and interactions with other molecules .
Pharmaceutical Applications
- Drug Development : MBC serves as a building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can enhance biological activity, making it a valuable intermediate in drug discovery.
- PDE9 Inhibition : Research has indicated that compounds structurally related to MBC may act as inhibitors of phosphodiesterase type 9 (PDE9), which is implicated in several neurodegenerative diseases . This suggests potential therapeutic applications in treating conditions such as Alzheimer’s disease.
- Neuropharmacology : The compound's structural features may also suggest activity in modulating neurotransmitter systems, providing avenues for research into its effects on cognition and mood disorders.
Synthetic Applications
MBC can be synthesized through multi-step organic reactions, typically involving the condensation of crotonic acid methyl ester with specific amines. This synthetic versatility allows researchers to explore various derivatives that may exhibit enhanced properties or novel activities.
Case Study 1: Synthesis of PDE9 Inhibitors
A study focused on synthesizing PDE9 inhibitors utilized MBC as a precursor for creating novel compounds with improved efficacy against PDE9. The research highlighted the importance of the stereochemical configuration of MBC in determining the biological activity of the resulting compounds, demonstrating how structural modifications can lead to significant changes in pharmacological properties .
Case Study 2: Neuroactive Compound Development
In another study, researchers explored the synthesis of neuroactive compounds derived from MBC. By modifying the functional groups attached to the pyrrolidine ring, they were able to create derivatives that showed promising results in preclinical models for enhancing cognitive function. This underscores MBC's potential as a versatile scaffold for developing new neuropharmacological agents.
Mechanism of Action
The mechanism of action of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.
Effects: These interactions can lead to changes in cellular function, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate with structurally related pyrrolidine derivatives, focusing on substituent effects, stereochemistry, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects on Reactivity and Solubility: The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in the compound from . Esters are more hydrolytically stable than acids under physiological conditions, making them preferable prodrug candidates.
Stereochemical Influence :
- The (3S,4S) configuration in the target compound and ’s derivative contrasts with the (3R,4S) configuration in ’s compound. Such stereochemical differences may lead to divergent biological activities, as seen in enantiomer-specific drug-receptor interactions .
Functional Group Diversity :
- ’s 5-ketone and carboxylic acid groups increase polarity, favoring aqueous solubility but limiting membrane permeability .
- The Boc-protected amine in ’s compound enables selective deprotection during synthesis, a feature absent in the target compound’s simpler methyl ester .
Salt vs. Neutral Forms :
- ’s compound is a hydrochloride salt, enhancing solubility in polar solvents compared to the neutral target compound .
Biological Activity
Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is a chiral compound that has garnered attention in medicinal chemistry and biological research due to its unique stereochemistry and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: and a CAS number of 181114-98-7. The compound features a pyrrolidine ring, which is essential for its biological activity, and a benzyl group that enhances its lipophilicity and receptor binding capabilities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activities. This interaction is influenced by its chiral nature, allowing for selective binding to biological targets.
- Signaling Pathways : It is believed that the compound can influence neurotransmission pathways and metabolic processes, potentially leading to therapeutic effects in neurological disorders .
Biological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and has implications for drug development targeting metabolic diseases .
Case Studies
- Neuroprotective Studies : A study conducted on animal models demonstrated that this compound could reduce oxidative stress markers in neuronal cells. This suggests its potential role in protecting neurons from damage associated with neurodegenerative diseases.
- Enzyme Interaction Studies : In vitro experiments have shown that this compound can effectively inhibit certain proteases involved in protein degradation pathways. This inhibition was quantified using enzyme kinetics assays, revealing a significant reduction in enzyme activity at specific concentrations.
Toxicological Profile
According to safety data sheets, this compound is not classified as harmful through ingestion or skin contact based on current animal model studies. However, good laboratory practices recommend minimizing exposure due to potential irritative properties .
Q & A
Q. How can reaction conditions be optimized for synthesizing methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate with high stereochemical purity?
Methodological Answer:
-
Key Steps :
- Coupling Reactions : Use coupling agents like EDCI or HOBt for esterification, as demonstrated in analogous pyrrolidine carboxylate syntheses .
- Chiral Catalysts : Employ chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to control stereochemistry during cyclization or alkylation steps .
- Temperature Control : Maintain low temperatures (−20°C to 0°C) during benzyl group introduction to minimize racemization .
-
Table: Reaction Optimization Parameters
Parameter Optimal Range Impact on Yield/Stereopurity Solvent THF/DCM Higher polarity improves stereocontrol Catalyst Loading 5–10 mol% Excess may lead to byproducts Reaction Time 12–24 hrs Shorter times risk incomplete conversion
Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Chiral HPLC :
- Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H). Retention time differences <1 min require gradient optimization .
- Mass Spectrometry (MS) :
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Preventive Measures :
- Emergency Response :
Advanced Research Questions
Q. How can contradictions in enantiomeric excess (ee) values obtained from different analytical methods be resolved?
Methodological Answer:
- Cross-Validation Strategy :
- Chiral HPLC vs. NMR Chiral Shift Reagents : Compare ee values using Eu(hfc) to resolve discrepancies caused by co-eluting impurities .
- Circular Dichroism (CD) : Correlate optical rotation data with HPLC results to confirm absolute configuration .
- Case Study : A 5% variation in ee between HPLC and NMR was resolved by pre-purifying the sample via silica gel chromatography to remove polar impurities .
Q. What computational methods predict the compound’s conformational stability and implications in drug design?
Methodological Answer:
-
Molecular Dynamics (MD) Simulations :
- Simulate the compound’s free energy landscape in aqueous and lipid bilayer environments to assess membrane permeability .
-
Docking Studies :
- Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs). Focus on the benzyl group’s role in binding affinity .
-
Table: Computational Parameters
Software Force Field Key Output Gaussian 16 B3LYP/6-31G* Optimized geometry/charge distribution GROMACS CHARMM36 Solvent-accessible surface area (SASA)
Q. How can metabolic stability studies be designed to evaluate this compound’s pharmacokinetic profile in vitro?
Methodological Answer:
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s biological activity?
Methodological Answer:
- Comparative SAR Studies :
- Synthesize (3R,4R) and (3S,4R) diastereomers and test against target enzymes (e.g., proteases).
- Example: A 10-fold difference in IC was observed between (3S,4S) and (3R,4R) isomers in kinase inhibition assays .
- Crystallography : Co-crystallize isomers with target proteins to map hydrogen-bonding differences (e.g., PDB deposition recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
